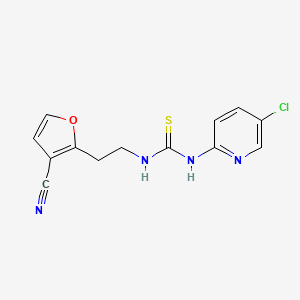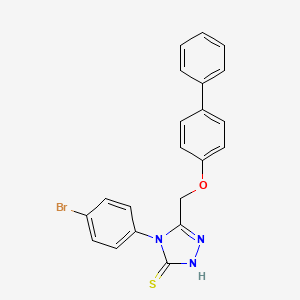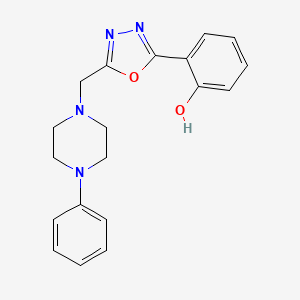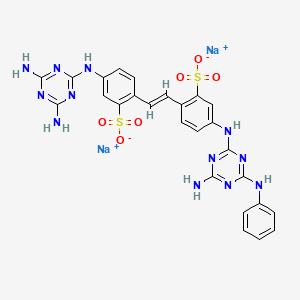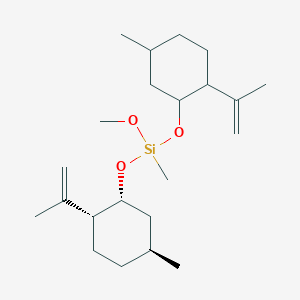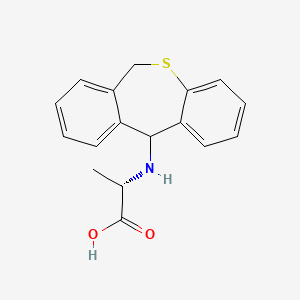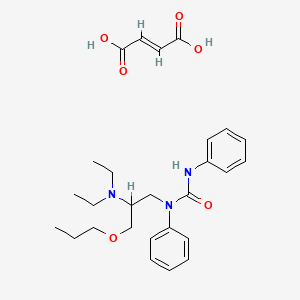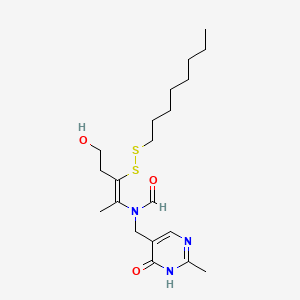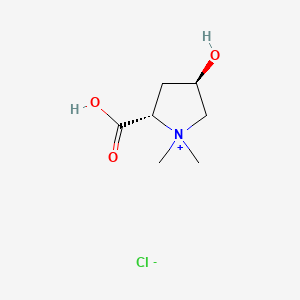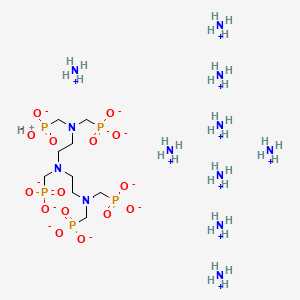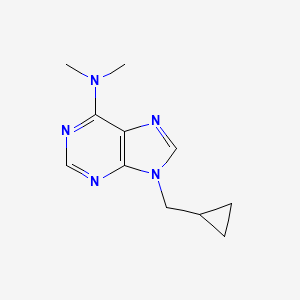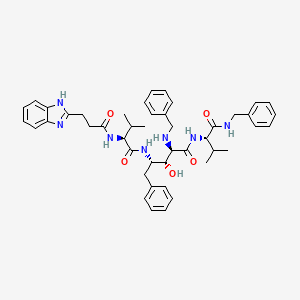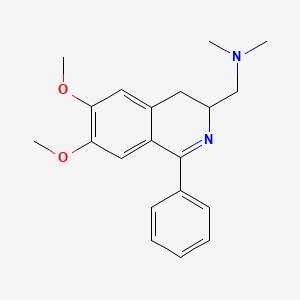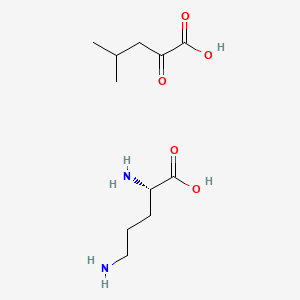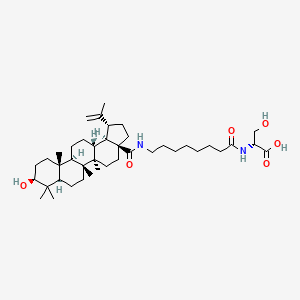
N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from lupane-type triterpenoids, which are known for their diverse biological activities. The structure of this compound includes a lupane skeleton with a hydroxyl group at the 3-beta position and a serine residue attached through an amide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine typically involves multiple steps, starting from lupane-type triterpenoids such as betulinic acid. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Amidation: Formation of an amide bond between the lupane skeleton and the serine residue.
Chain Elongation: Addition of an aminooctanoyl chain to the serine residue.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to achieve specific hydroxylation and amidation steps, reducing the need for harsh chemical reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aminooctanoyl chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides.
Aplicaciones Científicas De Investigación
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates the activity of key signaling pathways, such as the NF-κB and MAPK pathways, leading to reduced inflammation and inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Betulinic Acid: A lupane-type triterpenoid with similar biological activities.
Ursolic Acid: Another pentacyclic triterpenoid with anti-inflammatory and anticancer properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine is unique due to its specific structural modifications, which enhance its biological activity and selectivity. The presence of the aminooctanoyl chain and the serine residue provides additional functional groups for interaction with molecular targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
150840-59-8 |
|---|---|
Fórmula molecular |
C41H68N2O6 |
Peso molecular |
685.0 g/mol |
Nombre IUPAC |
(2R)-2-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C41H68N2O6/c1-26(2)27-16-21-41(36(49)42-24-12-10-8-9-11-13-33(46)43-29(25-44)35(47)48)23-22-39(6)28(34(27)41)14-15-31-38(5)19-18-32(45)37(3,4)30(38)17-20-40(31,39)7/h27-32,34,44-45H,1,8-25H2,2-7H3,(H,42,49)(H,43,46)(H,47,48)/t27-,28+,29+,30-,31+,32-,34+,38-,39+,40+,41-/m0/s1 |
Clave InChI |
RABABYNRHROYON-HXHZZERQSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N[C@H](CO)C(=O)O |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


